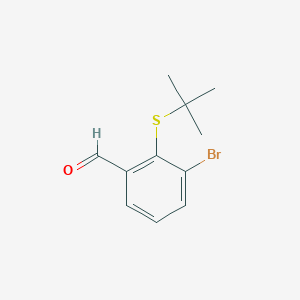

3-Bromo-2-(tert-butylthio)benzaldehyde

Description

3-Bromo-2-(tert-butylthio)benzaldehyde is a brominated benzaldehyde derivative featuring a tert-butylthio (-S-tBu) substituent at the ortho position relative to the aldehyde group. This compound combines the electrophilic aldehyde moiety with a bulky, sulfur-containing substituent, making it a versatile intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and agrochemicals. The tert-butylthio group contributes to steric hindrance and electronic modulation, influencing reactivity and physical properties such as solubility and crystallinity .

Propriétés

IUPAC Name |

3-bromo-2-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYOBZPIGLSLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(tert-butylthio)benzaldehyde typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. For example, the reaction mixture can be heated to 80°C for 18 hours, followed by an additional 24 hours at 110°C to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-(tert-butylthio)benzaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzaldehydes.

Oxidation Reactions: The major product is 3-bromo-2-(tert-butylthio)benzoic acid.

Reduction Reactions: The major product is 3-bromo-2-(tert-butylthio)benzyl alcohol.

Applications De Recherche Scientifique

3-Bromo-2-(tert-butylthio)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and inhibition.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-(tert-butylthio)benzaldehyde depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In oxidation and reduction reactions, the aldehyde group undergoes changes in its oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-2-(tert-butylthio)benzaldehyde with key analogs, focusing on structural features, synthetic yields, physical properties, and reactivity.

Substituent Effects on Physical Properties

Key Observations :

- The tert-butylthio group in the target compound introduces steric bulk comparable to tert-butyl (-tBu) but with reduced polarity due to the thioether linkage. This likely decreases solubility in polar solvents compared to hydroxylated analogs like 3-Bromo-2-hydroxybenzaldehyde .

- Compared to benzothiophene-containing analogs (e.g., Compound 19), the tert-butylthio group may enhance stability in oxidative conditions due to the robust C-S bond .

Reactivity in Catalytic Reactions

Nitration Studies () :

- Benzaldehyde derivatives with electron-withdrawing groups (e.g., -NO₂) show lower nitration yields. The tert-butylthio group, being weakly electron-donating via sulfur’s lone pairs, may moderately activate the ring, contrasting with deactivating groups like -CF₃ .

Aromatic Profile and Volatility ():

- Benzaldehyde derivatives with hydroxyl or alkyl groups (e.g., β-linalool, phenethyl alcohol) dominate in floral and fruity aromas .

- The tert-butylthio group in the target compound likely reduces volatility due to increased molecular weight and non-polar character, making it less suitable for fragrance applications compared to simpler aldehydes .

Activité Biologique

3-Bromo-2-(tert-butylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H13BrOS

- Molecular Weight : 273.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is notable for its bromine and tert-butylthio substituents, which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds related to this compound have shown significant antimicrobial properties. In a study examining various derivatives, it was found that certain analogs inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12.5 | Moderate against Staphylococcus aureus |

| Related Compound A | 6.25 | Strong against E. coli |

| Related Compound B | 3.125 | Very strong against Pseudomonas aeruginosa |

The minimum inhibitory concentration (MIC) values suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. For example:

- Inhibition of TNF-α : The compound reduced TNF-α levels by approximately 40% at a concentration of 10 µM.

- Inhibition of IL-6 : A similar reduction in IL-6 was observed, indicating a potential role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. Cell line assays showed that it induced apoptosis in cancer cells:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 10 | Cell cycle arrest at G1 phase |

These findings indicate the compound's potential as a therapeutic agent in cancer treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

- Enzyme Inhibition : It could inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors involved in inflammation and cancer signaling pathways.

Case Studies

Several case studies illustrate the compound's efficacy:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of derivatives led to improved outcomes compared to standard antibiotics.

- Case Study on Cancer Treatment : In vivo studies using mouse models showed significant tumor reduction when treated with the compound, highlighting its potential as an adjunct therapy in oncology.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ ~10 ppm) and tert-butylthio groups (δ 1.3–1.5 ppm for -C(CH₃)₃).

- GC-MS : Confirms molecular ion peaks (e.g., m/z 271 for [M⁺]) and detects impurities.

- FTIR : Aldehyde C=O stretches (~1700 cm⁻¹) and C-S vibrations (~650 cm⁻¹) are diagnostic.

- X-ray Crystallography : Resolves steric effects of the tert-butylthio group, though crystallization may require slow evaporation from DMSO/EtOH .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of volatile aldehydes.

- Storage : Keep in airtight containers at 0–6°C to prevent degradation.

- Emergency Measures : Immediate rinsing for skin/eye contact; consult SDS for brominated aldehydes (e.g., 2-(bromomethyl)benzaldehyde guidelines) .

How can researchers address contradictions between computational and experimental spectroscopic data?

Advanced

Discrepancies in rotational barriers (e.g., aldehyde torsion in FTIR) require high-resolution spectroscopy and density functional theory (DFT). For instance, matching experimental far-IR torsion frequencies (e.g., 50–100 cm⁻¹) with DFT-calculated values validates conformational models. Discrepancies may arise from solvent effects or anharmonic approximations in simulations .

What catalytic strategies enhance selectivity in synthesizing derivatives of this compound?

Q. Advanced

- Catalyst Design : Ce-MOFs improve selectivity in oxidation reactions (e.g., 80% epoxide vs. 20% benzaldehyde in styrene oxidation). Adjusting MOF pore size aligns with tert-butylthio steric demands .

- Solvent Optimization : Polar aprotic solvents (DMA, DMF) stabilize transition states in cross-coupling, while lower temperatures reduce side reactions .

How does the tert-butylthio group influence reactivity in cross-coupling reactions?

Q. Advanced

- Electronic Effects : The -S-C(CH₃)₃ group withdraws electrons via inductive effects, activating the aryl bromide for Suzuki-Miyaura couplings. Hammett σₚ values quantify this activation.

- Steric Effects : Bulky tert-butyl directs substitution to para positions. Comparative studies with methylthio analogs show reduced ortho-product formation .

What challenges arise in crystallizing this compound, and how are they resolved?

Advanced

The tert-butylthio group’s bulk impedes crystal packing. Mitigation strategies:

- Solvent Selection : Slow evaporation from DMSO/EtOH (1:3) at 4°C.

- Seeding : Introduce microcrystals from analogous structures (e.g., 3-bromo-2-hydroxybenzaldehyde) to induce nucleation .

How can substrate scope limitations in palladium-catalyzed reactions be overcome?

Q. Advanced

- Ligand Screening : Bulky phosphines (e.g., XPhos) enhance catalyst stability for sterically hindered substrates.

- Microwave Irradiation : Reduces reaction time (e.g., 0.5 hours vs. 12 hours conventional) and improves yields for electron-deficient aryl bromides .

What role does computational modeling play in optimizing synthetic pathways?

Advanced

DFT predicts transition states and intermediates, guiding solvent/catalyst selection. For example, modeling tert-butylthio’s steric effects on Pd coordination geometries identifies optimal ligands (e.g., PPh₃ vs. PCy₃) .

How are competing reaction pathways (e.g., oxidation vs. epoxidation) controlled?

Q. Advanced

- Oxidant Choice : TBHP (tert-butyl hydroperoxide) favors epoxidation over aldehyde formation.

- Acid Additives : Acetic acid protonates intermediates, steering selectivity. In Ce-MOF systems, Lewis acid sites preferentially stabilize epoxide transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.